molecular formula C26H31N3O4S B2774830 N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide CAS No. 450344-28-2

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide

Cat. No.: B2774830
CAS No.: 450344-28-2
M. Wt: 481.61
InChI Key: ATDZXXDQGRVPBP-UHFFFAOYSA-N
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Description

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, substituted with a 2,3-dimethylphenyl group and a triethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a thienyl compound and a hydrazine derivative can form the thieno[3,4-c]pyrazole core.

    Substitution with 2,3-Dimethylphenyl Group: The next step involves the introduction of the 2,3-dimethylphenyl group through a substitution reaction. This can be achieved using a suitable electrophile and a base.

    Attachment of the Triethoxybenzamide Moiety: The final step involves the coupling of the triethoxybenzamide group to the thieno[3,4-c]pyrazole core. This can be done using amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
  • Benzamide, N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethyl-

Uniqueness

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide is unique due to its specific substitution pattern and the presence of the triethoxybenzamide moiety. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-6-31-22-12-18(13-23(32-7-2)24(22)33-8-3)26(30)27-25-19-14-34-15-20(19)28-29(25)21-11-9-10-16(4)17(21)5/h9-13H,6-8,14-15H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDZXXDQGRVPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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